molecular formula C15H6NO6- B14746232 1-Nitro-9,10-dioxo-2-anthracenecarboxylate

1-Nitro-9,10-dioxo-2-anthracenecarboxylate

Cat. No.: B14746232
M. Wt: 296.21 g/mol
InChI Key: PMOCDYOEOUEPAN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Nitro-9,10-dioxo-2-anthracenecarboxylate is a chemical compound with the molecular formula C15H7NO6 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and contains nitro and carboxylate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitro-9,10-dioxo-2-anthracenecarboxylate can be synthesized through nitration of 9,10-anthraquinone followed by carboxylation. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the anthracene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Nitro-9,10-dioxo-2-anthracenecarboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

    Oxidation: The anthracene core can be further oxidized to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: 1-Amino-9,10-dioxo-2-anthracenecarboxylate.

    Substitution: Various substituted anthracene derivatives depending on the nucleophile used.

    Oxidation: Higher oxidation states of anthracene derivatives.

Scientific Research Applications

1-Nitro-9,10-dioxo-2-anthracenecarboxylate has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Nitro-9,10-dioxo-2-anthracenecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo redox reactions makes it a potential candidate for studying oxidative stress and related pathways.

Comparison with Similar Compounds

  • 9,10-Anthraquinone
  • 1-Nitroanthracene
  • 2-Anthracenecarboxylic acid

Comparison: 1-Nitro-9,10-dioxo-2-anthracenecarboxylate is unique due to the presence of both nitro and carboxylate groups on the anthracene core. This combination of functional groups imparts distinct chemical reactivity and potential applications compared to its analogs. For example, 9,10-Anthraquinone lacks the nitro group, while 1-Nitroanthracene does not have the carboxylate group, making this compound a versatile compound for various research purposes.

Properties

Molecular Formula

C15H6NO6-

Molecular Weight

296.21 g/mol

IUPAC Name

1-nitro-9,10-dioxoanthracene-2-carboxylate

InChI

InChI=1S/C15H7NO6/c17-13-7-3-1-2-4-8(7)14(18)11-9(13)5-6-10(15(19)20)12(11)16(21)22/h1-6H,(H,19,20)/p-1

InChI Key

PMOCDYOEOUEPAN-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.